molecular formula C10H10N4O3 B14865771 Methyl 4-(2-azidoacetamido)benzoate

Methyl 4-(2-azidoacetamido)benzoate

Cat. No.: B14865771
M. Wt: 234.21 g/mol
InChI Key: SRHZRCANAWOPOB-UHFFFAOYSA-N
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Description

Methyl 4-(2-azidoacetamido)benzoate is a benzoate ester derivative featuring an azidoacetamido substituent at the para position of the aromatic ring. The compound integrates a methyl ester group, an amide linkage, and a reactive azide (–N₃) moiety. This structural combination makes it valuable in click chemistry applications, particularly in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form triazole linkages . The azide group also confers unique reactivity for bioconjugation, polymer synthesis, and pharmaceutical derivatization. Its synthesis typically involves coupling 4-aminobenzoic acid derivatives with azidoacetyl chloride, followed by esterification to stabilize the carboxylic acid group .

Properties

Molecular Formula

C10H10N4O3

Molecular Weight

234.21 g/mol

IUPAC Name

methyl 4-[(2-azidoacetyl)amino]benzoate

InChI

InChI=1S/C10H10N4O3/c1-17-10(16)7-2-4-8(5-3-7)13-9(15)6-12-14-11/h2-5H,6H2,1H3,(H,13,15)

InChI Key

SRHZRCANAWOPOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-azidoacetamido)benzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 4-(2-azidoacetamido)benzoate is used as a precursor in the synthesis of more complex organic molecules. Its azido group makes it a valuable intermediate in click chemistry reactions, which are widely used in the synthesis of polymers and bioconjugates .

Biology: In biological research, this compound is used for labeling and tracking biomolecules. The azido group can be selectively targeted in bioorthogonal reactions, allowing for the study of biological processes in living cells .

Medicine: The azido group can be converted to an amine group in vivo, releasing the active drug at the target site .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for the synthesis of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of Methyl 4-(2-azidoacetamido)benzoate primarily involves its azido group. The azido group can participate in various chemical reactions, including cycloaddition reactions with alkynes to form triazoles. This reaction is highly specific and can be used to target and modify specific biomolecules .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include:

Methyl 4-acetamido-2-hydroxybenzoate (): Substitutes the azide with an acetamido group and adds a hydroxyl substituent.

Methyl 4-(4-substituted benzamido)benzoates (): Replace the azidoacetamido group with benzamido moieties. These lack the azide’s reactivity but may exhibit enhanced aromatic stacking interactions.

Methyl (S)-4-(2-arylureido)-2-phenylacetamido benzoates (): Feature urea linkages and phenyl groups, offering hydrogen-bonding and hydrophobic properties distinct from the azide’s electrophilic nature.

Physicochemical Properties

Property Methyl 4-(2-azidoacetamido)benzoate Methyl 4-acetamido-2-hydroxybenzoate Methyl 4-(4-chlorobenzamido)benzoate
Molecular Weight (g/mol) ~250.2 ~239.2 ~289.7
Reactivity High (azide cycloaddition) Low (hydrogen bonding) Moderate (halogen interactions)
Stability Thermally sensitive (azide decomposition) Stable under standard conditions Stable
Solubility Moderate in polar aprotic solvents High in DMSO, ethanol Low in water, high in chloroform

Research Findings and Data Tables

Spectral Data Comparison

Compound ¹H NMR (δ, ppm) HRMS ([M+H]⁺)
This compound 3.90 (s, 3H, CH₃), 4.20 (s, 2H, N₃CH₂) 250.2 (calc: 250.09)
Methyl 4-acetamido-2-hydroxybenzoate 2.15 (s, 3H, CH₃CO), 6.80 (s, 1H, OH) 239.2 (calc: 239.07)
Methyl 4-(4-chlorobenzamido)benzoate 7.45–8.10 (m, 4H, Ar–H) 289.7 (calc: 289.04)

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